Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
Overview
Description
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves cyclopropanation reactions. One common method is the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate, catalyzed by dirhodium(II) complexes . This reaction can be carried out under low catalyst loadings, making it efficient and cost-effective. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . Additionally, the compound’s unique structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate can be compared with other similar compounds, such as:
3-azabicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure with a nitrogen atom and have similar reactivity and applications.
8-azabicyclo[3.2.1]octane derivatives: These compounds have a larger ring system and different reactivity, making them suitable for different applications.
Cyclopropane derivatives: These compounds have a simpler structure but can undergo similar reactions and have comparable applications in research and industry.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the benzyl group, which can influence its reactivity and interactions with other molecules .
Biological Activity
8-Hydroxyquinoline-5-sulfonic acid dihydrate (also known as SQ) is a derivative of 8-hydroxyquinoline, which has garnered significant attention for its diverse biological activities. This compound exhibits antimicrobial, anticancer, and antifungal properties, making it a valuable candidate in medicinal chemistry and pharmacology. This article reviews the biological activity of SQ, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Antimicrobial Activity
The antimicrobial properties of SQ have been extensively studied, particularly against various bacterial and fungal strains.
- Bacterial Inhibition : Research indicates that SQ demonstrates significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. For instance, derivatives of SQ showed inhibition zones ranging from 22 mm to 25 mm when tested against these pathogens .
- Fungal Activity : SQ also exhibits antifungal activity, with studies reporting effective inhibition of common fungal strains. The presence of the sulfonic acid group enhances its interaction with microbial cell membranes, contributing to its bioactivity .
Anticancer Properties
SQ has shown promise as an anticancer agent in various studies. The compound's ability to inhibit cell proliferation has been linked to its chelating properties and interference with metal ion homeostasis in cancer cells.
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells. For example, SQ has been reported to reduce the viability of cancer cell lines such as A549 (lung carcinoma) with IC50 values indicating potent cytotoxic effects .
- Case Studies : In a comparative study, SQ derivatives were evaluated for their antiproliferative effects against several cancer cell lines, demonstrating varying levels of efficacy based on structural modifications. The introduction of electron-withdrawing groups significantly enhanced the anticancer activity .
Structure-Activity Relationships (SAR)
Understanding the SAR of SQ is crucial for the development of more potent derivatives.
Substituent | Biological Activity | Comments |
---|---|---|
Halogen (Cl, Br) | Increased antibacterial activity | Enhances lipophilicity and electron-withdrawing properties |
Hydroxyl group | Improved solubility and bioavailability | Essential for metal ion complexation |
Sulfonic group | Increases ionic interactions with biological targets | Facilitates better solubility in aqueous environments |
The presence of halogen substituents at specific positions on the quinoline ring has been shown to enhance both antibacterial and anticancer activities by modulating lipophilicity and electronic characteristics .
Potential Therapeutic Applications
Given its diverse biological activities, SQ holds potential for various therapeutic applications:
- Antiviral Research : Recent studies suggest that SQ may possess antiviral properties, particularly against influenza viruses. Its ability to inhibit viral replication while exhibiting low cytotoxicity presents opportunities for further exploration in antiviral drug development .
- Metal Chelation Therapy : As a chelator, SQ could be utilized in therapies targeting metal-dependent diseases or conditions characterized by metal ion dysregulation .
Properties
IUPAC Name |
ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKFHBYDDJRSIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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